molecular formula C18H27NO4 B1497900 1-Boc-4-(2-ethoxyphenoxy)piperidine CAS No. 902836-72-0

1-Boc-4-(2-ethoxyphenoxy)piperidine

Cat. No. B1497900
CAS RN: 902836-72-0
M. Wt: 321.4 g/mol
InChI Key: ATXCDNHUGWLCFY-UHFFFAOYSA-N
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Description

1-Boc-4-(2-ethoxyphenoxy)piperidine is an N-protected derivative of 4-anilinopiperidine . It can be readily converted to fentanyl or related analogues in several straightforward synthetic steps . It is used as a precursor in the preparation of a variety of different protein agonists or antagonists .


Synthesis Analysis

The synthesis of 1-Boc-4-(2-ethoxyphenoxy)piperidine involves several straightforward synthetic steps . A synthetic method mentioned in a patent involves the use of a mixed solvent of normal hexane and methylene dichloride, ethyl acetate, or acetone .


Molecular Structure Analysis

The molecular formula of 1-Boc-4-(2-ethoxyphenoxy)piperidine is C18H27NO4, and its molecular weight is 321.42 .

Safety and Hazards

1-Boc-4-(2-ethoxyphenoxy)piperidine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

tert-butyl 4-(2-ethoxyphenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4/c1-5-21-15-8-6-7-9-16(15)22-14-10-12-19(13-11-14)17(20)23-18(2,3)4/h6-9,14H,5,10-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXCDNHUGWLCFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654804
Record name tert-Butyl 4-(2-ethoxyphenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-(2-ethoxyphenoxy)piperidine

CAS RN

902836-72-0
Record name tert-Butyl 4-(2-ethoxyphenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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